Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate
Description
Ethyl 2-(7-methyl-3-indolyl)-2-oxoacetate is a synthetic indole derivative characterized by a methyl group at the 7th position of the indole ring and an ethyl ester-linked oxoacetate moiety at the 3rd position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are frequently explored as kinase inhibitors, antiviral agents, and enzyme modulators .
The synthesis of such compounds typically involves Friedel-Crafts acylation or condensation reactions. For example, ethyl chlorooxoacetate reacts with substituted indoles under Lewis acid catalysis (e.g., AlCl₃) to yield 2-(indol-3-yl)-2-oxoacetate esters, as demonstrated in the preparation of related derivatives (e.g., methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate, 48% yield) . Modifications in reaction conditions (e.g., solvent, catalyst, temperature) influence both yield and regioselectivity .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-8(2)5-4-6-9(10)11/h4-7,14H,3H2,1-2H3 |
InChI Key |
FARWWHNLSILMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate typically involves the condensation of 7-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate serves as a precursor in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations allows for the creation of derivatives with enhanced biological activity.
-
Potential Therapeutic Agents :
- The compound is being investigated for its potential role in developing new therapeutic agents, particularly those targeting specific biological pathways related to inflammation and pain management. For instance, derivatives of indole compounds have shown promise as selective agonists for cannabinoid receptors, which are crucial in analgesia .
-
Antimicrobial and Anticancer Properties :
- Research indicates that indole derivatives exhibit significant antimicrobial and anticancer activities. This compound may interact with specific molecular targets, influencing biological pathways that could lead to therapeutic effects against cancer cells.
Organic Synthesis Applications
- Building Block in Organic Chemistry :
-
Comparative Analysis with Other Indole Derivatives :
- This compound can be compared with other indole derivatives such as:
Compound Name Structural Features Unique Properties 7-Methylindole Lacks ester group Less versatile in synthetic applications Indole-3-acetic acid Contains carboxylic acid Different reactivity and biological activity Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate Chlorine substitution at the 7-position Different reactivity profile compared to methyl derivative
- This compound can be compared with other indole derivatives such as:
Case Studies
- Indole Derivatives in Drug Development :
- Mechanistic Studies :
Mechanism of Action
The mechanism of action of Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that consists of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a methyl substitution at the 7-position of the indole ring contributes to its unique chemical properties. This structure is critical for its interaction with biological targets.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of colorectal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| UO-31 | 5.0 | Moderate inhibition |
| HOP-92 | 10.0 | Limited effect |
| Colorectal Cancer | 8.5 | Significant reduction in viability |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The indole ring can interact with various enzymes and receptors, influencing critical biological pathways related to cell growth and apoptosis .
- Reactive Intermediates : The compound can undergo reduction reactions, leading to the formation of reactive intermediates that may affect cellular components .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Screening :
- Another research effort highlighted the compound's ability to inhibit bacterial growth in vitro, with specific emphasis on Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
